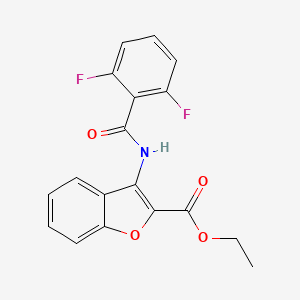

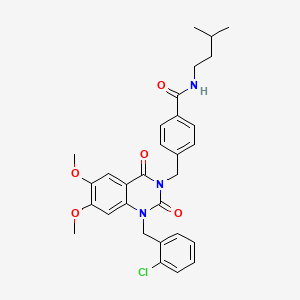

Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the Diels–Alder reactions involving ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate are explored, which are useful for synthesizing trifluoromethyl-containing aromatic compounds, including derivatives of 3-aminobenzoic acid . These reactions and the resulting compounds are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves Diels–Alder reactions, which are a cornerstone in the construction of complex organic molecules. The papers describe the reactions of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with various dienophiles, leading to the formation of intermediate oxabicyclo[2.2.2]octenones, alkoxycyclohexadienes, or aromatic products . The presence of the trifluoromethyl group is noted to influence the regioselectivity of the initial cycloaddition, which is a critical aspect of the synthesis process .

Molecular Structure Analysis

While the exact molecular structure of Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate is not discussed, the related compounds exhibit interesting structural features. For example, the crystal structure of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . These interactions are significant as they can affect the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is highlighted in the papers. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates undergo reactions with secondary amines to yield different products depending on the nature of the amine . These reactions demonstrate the versatility of furan-containing compounds in organic synthesis and their potential to form a variety of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate are not directly reported in the papers. However, the properties of structurally related compounds can provide some insights. For example, the crystal structure and intermolecular interactions can influence the melting point, solubility, and stability of the compound . The presence of electron-withdrawing groups like trifluoromethyl can affect the acidity and electronic properties of the molecule, which in turn can influence its reactivity and potential applications .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives have been synthesized via a one-pot reaction, showcasing the compound's versatility in creating pharmacologically relevant structures (Gao et al., 2011).

- A study on the efficient synthesis of multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones under microwave irradiation in ethyl alcohol illustrates the compound's potential for quick and eco-friendly synthesis processes (Ma et al., 2014).

Catalysis and Reaction Mechanisms

- Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, including the reaction of benzamide, demonstrates the compound's utility in catalytic processes leading to high-yield synthesis (Wang & Widenhoefer, 2004).

Biological and Medicinal Applications

- The synthesis and evaluation of antitumor activities of novel pyrido[2,3-d]pyrimidine, xanthine, and lumazine derivatives, including ethyl 5-arylpyridopyrimidine-6-carboxylates, highlight the compound's potential in developing chemotherapeutics (El-Kalyoubi & Agili, 2020).

- New benzofuran derivatives have been synthesized and tested for their in vitro anti-HIV-1 and HIV-2 activities, demonstrating the compound's relevance in antiviral research (Mubarak et al., 2007).

Material Science and Organic Chemistry

- Studies on the synthesis of trifluoromethyl-containing polysubstituted aromatic compounds by Diels–Alder reaction of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate emphasize the compound's role in creating materials with specific electronic properties (Kondratov et al., 2015).

Direcciones Futuras

Benzofuran compounds, including Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the biological activities of Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate and its potential applications in medicine.

Propiedades

IUPAC Name |

ethyl 3-[(2,6-difluorobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO4/c1-2-24-18(23)16-15(10-6-3-4-9-13(10)25-16)21-17(22)14-11(19)7-5-8-12(14)20/h3-9H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPXIDDXIWQDIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2,6-difluorobenzamido)benzofuran-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)

![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)

![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)

![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)